1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one
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Overview
Description
1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one is a synthetic organic compound that features both adamantane and benzodiazole moieties. These structural components are known for their stability and unique chemical properties, making the compound potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Adamantane Derivative: Starting with adamantane, functionalization can be achieved through halogenation or other substitution reactions.
Synthesis of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the adamantane derivative with the benzodiazole moiety under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-YL)-2-(2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one: A similar compound lacking the methyl group on the benzodiazole ring.
1-(Adamantan-1-YL)-2-(2-amino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one: A compound with an amino group instead of an imino group.
Uniqueness
The presence of both adamantane and benzodiazole moieties in 1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one might confer unique properties, such as enhanced stability, specific binding affinities, or distinct reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H25N3O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C20H25N3O/c1-22-16-4-2-3-5-17(16)23(19(22)21)12-18(24)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,21H,6-12H2,1H3 |
InChI Key |
AECHLERLWNIMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=N)CC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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